N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide
Description
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[4,5-c]pyrazole core, which is a fused ring system containing both imidazole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Properties
CAS No. |
821004-33-5 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(6-benzyl-2H-imidazo[4,5-c]pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C18H15N5O/c24-18(14-9-5-2-6-10-14)20-16-15-17(22-21-16)23(12-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,21,22,24) |
InChI Key |
AMNPMHIFVVKTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(NN=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as 1,2-diketones and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent selection, and reaction condition optimization to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide has been investigated for its potential as a therapeutic agent. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds containing imidazo[4,5-c]pyrazole moieties exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, specific analogs have demonstrated effectiveness against breast and colon cancer cell lines by targeting key signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antibiotic or antifungal agent. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Pharmacological Applications
The pharmacological profile of this compound shows promise in various therapeutic areas.
Anti-inflammatory Effects
Evidence suggests that this compound may exhibit anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Neurological Applications
There is emerging interest in the neuroprotective effects of imidazo[4,5-c]pyrazoles. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and cellular uptake |
| Imidazo[4,5-c]pyrazole core | Critical for biological activity; influences receptor binding |
| Amide functional group | May enhance solubility and stability |
Cancer Cell Line Studies
In a study examining the effects on breast cancer cell lines (MCF-7), this compound was shown to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway modulation.
Antimicrobial Testing
A series of antimicrobial assays demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various Gram-positive bacteria. Further investigations are needed to elucidate the precise mechanisms underlying its antimicrobial effects.
Mechanism of Action
The mechanism of action of N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with the benzamide moiety but different core structures.
Uniqueness
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is unique due to its specific combination of the imidazo[4,5-c]pyrazole core and benzamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings and data.
Chemical Structure and Properties
The compound features a unique structure that combines imidazole and pyrazole moieties with a benzamide functional group. Its molecular formula is , and it possesses characteristics that allow it to engage in various biological interactions.
1. Anticancer Activity
This compound has shown promising anticancer properties. Several studies have indicated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (brain cancer)
The compound demonstrated growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM across these cell lines, indicating significant cytotoxic potential against tumor cells .
2. Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. The imidazole and pyrazole rings contribute to the modulation of inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
3. Antimicrobial Properties
The compound also displays antimicrobial activity against various bacterial strains. Pyrazole derivatives have been reported to show effectiveness against both Gram-positive and Gram-negative bacteria:
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
In vitro studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzymatic Inhibition : Preliminary data suggest that the compound may inhibit enzymes involved in tumor growth regulation and inflammatory responses.
- Receptor Interactions : It may also interact with receptors that modulate cell signaling pathways related to cancer progression and inflammation .
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate benzyl and imidazole derivatives. The synthetic pathway can be optimized based on specific reagents and conditions used in the laboratory .
Case Studies
Recent advancements in drug design have highlighted the potential of pyrazole-based compounds in therapeutic applications:
- Study on Pyrazole Derivatives : A study explored various pyrazole derivatives for their anticancer activity, noting that modifications in the structure significantly influenced their efficacy .
- Clinical Trials : Some compounds related to the imidazole-pyrazole framework are currently undergoing clinical trials for their effectiveness in treating myeloproliferative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
